9-Methylcarbazole-3-sulfonyl fluoride
Description
9-Methylcarbazole-3-sulfonyl fluoride is a sulfonated carbazole derivative featuring a methyl group at the 9-position and a sulfonyl fluoride moiety at the 3-position. The fluoride variant is expected to share similar core properties, with differences arising from the sulfonyl group’s electronegativity and reactivity (Cl vs. F) .
Properties
IUPAC Name |
9-methylcarbazole-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2S/c1-15-12-5-3-2-4-10(12)11-8-9(18(14,16)17)6-7-13(11)15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIASCUXGSBPIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)F)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct fluorosulfonylation of carbazole derivatives using fluorosulfonylating reagents such as sulfuryl fluoride gas (SO2F2) or solid reagents like FDIT and AISF . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of sulfonyl fluorides, including 9-Methylcarbazole-3-sulfonyl fluoride, can be achieved through scalable methods such as the fluoride-chloride exchange from corresponding sulfonyl chlorides . This method is advantageous due to its efficiency and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 9-Methylcarbazole-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfur-fluorine bond in sulfonyl fluorides is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The carbazole moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation Products: Oxidation of the carbazole moiety can lead to the formation of carbazole-quinones.
Scientific Research Applications
9-Methylcarbazole-3-sulfonyl fluoride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Methylcarbazole-3-sulfonyl fluoride involves its reactivity as a sulfonyl fluoride. The compound can covalently modify nucleophilic residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
9-Methyl-9H-carbazole-3-sulfonyl chloride
- Structure : Methyl group (C9), sulfonyl chloride (C3).
- Synthesis: Not explicitly described in the evidence, but sulfonyl chlorides are typically prepared via chlorosulfonation of carbazoles.
- Molecular Weight: 279.74 g/mol (C₁₃H₁₀ClNO₂S) .
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b)
- Structure : Nitro (C3), methoxy (C5’), fluorine (C2’), and methyl groups (C1, C4).
- Synthesis : Suzuki-Miyaura coupling using 2-fluoro-5-methoxyphenylboronic acid. Yield: 45%, mp: 240°C .
6-(4’-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole (9b)
- Structure : tert-Butoxycarbonyl (Boc) protection (N9), methoxyphenyl (C6), methyl groups (C1, C4).
- Synthesis : Pd-catalyzed cross-coupling with 4-iodoanisole. Yield: 70%, mp: 122°C .
Bicarbazole Derivatives (3a-b, 4a-b)
- Structure : Ethynyl-linked carbazoles with varying alkyl chains (ethyl vs. hexyl).
- Synthesis: Sonogashira coupling and oxidative dimerization. Alkyl chain length modulates solid-state emission (e.g., 3a: ethyl, blue-green; 3b: hexyl, deep-blue) .
Physical and Spectral Properties
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 7b) increase melting points compared to Boc-protected (9b) or alkylated derivatives (3a-b).
Reactivity and Functionalization
- Sulfonyl Chloride vs. Fluoride : Sulfonyl chlorides (e.g., 9-methylcarbazole-3-sulfonyl chloride) are typically more reactive in nucleophilic substitutions (e.g., forming sulfonamides), whereas fluorides are more hydrolytically stable and used in "click" chemistry .
- Cross-Coupling Efficiency: Pd-catalyzed reactions (e.g., Suzuki, Sonogashira) yield carbazoles with aryl or alkynyl groups (45–90% yields), influenced by steric and electronic factors .
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